molecular formula C26H27NO5 B10811833 methyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

methyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B10811833
M. Wt: 433.5 g/mol
InChI Key: OPKJYNGHXAQGCC-UHFFFAOYSA-N
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Description

The compound methyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate features a tetrahydroquinoline core with:

  • A 3-methoxy-4-benzyloxy-substituted phenyl group at position 2.
  • A methyl ester at position 3.
  • A methyl group at position 2.
  • A keto group at position 4.

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H27NO5/c1-16-23(26(29)31-3)24(25-19(27-16)10-7-11-20(25)28)18-12-13-21(22(14-18)30-2)32-15-17-8-5-4-6-9-17/h4-6,8-9,12-14,24,27H,7,10-11,15H2,1-3H3

InChI Key

OPKJYNGHXAQGCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological potential, focusing on its anticancer, antimicrobial, and other therapeutic properties.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core with various substituents that enhance its biological activity. The presence of methoxy and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits potent cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values ranged between 10 µM to 20 µM, indicating a strong inhibitory effect on cell proliferation.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains and fungi.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL
Aspergillus niger0.75 mg/mL

These results indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the substituent groups significantly affect the biological activity of the compound. For instance:

  • Methoxy Substitution : The presence of methoxy groups enhances lipophilicity and improves cellular uptake.
  • Phenyl Group Influence : Variations in the phenyl group can alter binding affinity to target proteins involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison
Compound Position 4 Substituent Ester Group Key Features
Target Compound 3-MeO-4-benzyloxy-phenyl Methyl High lipophilicity, H-bond donors
Methyl 4-(4-MeO-phenyl)-analog 4-MeO-phenyl Methyl Lower lipophilicity, planar
Ethyl 4-(4-Cl-phenyl)-analog 4-Cl-phenyl Ethyl Electron-withdrawing Cl, polar
Cyclohexyl ester analog 4-(4-OH-3-MeO-phenyl) Cyclohexyl Steric bulk, altered solubility
Dimethoxyphenyl analog 3,4-diMeO-phenyl + MeS-phenyl Methyl Mixed electronic effects

Key Observations:

  • Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to the methoxy-only analog and the chloro-substituted derivative . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Steric Effects: The cyclohexyl ester in introduces significant steric hindrance, which could impact binding to biological targets or crystal packing .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Data Comparison
Compound Dihedral Angle (°) Hydrogen Bonding Crystal System Reference
Target Compound (analog ) Not reported Likely C–H⋯O, N–H⋯O Not reported
Methyl 4-(4-MeO-phenyl)-analog 86.1 Intermolecular N–H⋯O chains Monoclinic, P21/c
Ethyl 4-(4-Cl-phenyl)-analog Not reported Likely C–H⋯O, Cl interactions Not reported

Key Observations:

  • The methoxy-phenyl analog forms infinite chains via N–H⋯O bonds, stabilizing the crystal lattice. The target compound’s benzyloxy group may disrupt such packing due to steric bulk, favoring alternative interactions like π-π stacking .
  • Chlorine in may engage in halogen bonding, absent in the target compound.

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